molecular formula C4H6FIO B1378877 3-Fluoro-3-(iodomethyl)oxetane CAS No. 1363381-23-0

3-Fluoro-3-(iodomethyl)oxetane

Cat. No.: B1378877
CAS No.: 1363381-23-0
M. Wt: 215.99 g/mol
InChI Key: YLUZKLPBHBABDH-UHFFFAOYSA-N
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Description

3-Fluoro-3-(iodomethyl)oxetane is a chemical compound with the molecular formula C₄H₆FIO and a molecular weight of 215.99 g/mol It is a heterocyclic compound containing an oxetane ring substituted with a fluorine atom and an iodomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(iodomethyl)oxetane typically involves the reaction of oxetane derivatives with fluorinating and iodinating agents. One common method includes the use of fluorine-containing reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, followed by iodination using iodine or iodoform in the presence of a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as purification steps such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(iodomethyl)oxetane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxetanes, while oxidation and reduction reactions can produce oxetane derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(iodomethyl)oxetane involves its interaction with specific molecular targets and pathways. The fluorine and iodomethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, alteration of cellular pathways, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-3-(iodomethyl)oxetane is unique due to the presence of both fluorine and iodomethyl groups, which confer distinct chemical reactivity and properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the iodomethyl group provides a reactive site for further chemical modifications .

Biological Activity

3-Fluoro-3-(iodomethyl)oxetane is a synthetic organic compound notable for its unique oxetane ring structure, which consists of three carbon atoms and one oxygen atom. The compound is characterized by the presence of a fluorine atom and an iodomethyl group, which endow it with distinct chemical properties. This article delves into the biological activity of this compound, exploring its potential applications in medicinal chemistry and other fields.

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution Reactions : Utilizing fluorinated and iodinated precursors.
  • Ring-Opening Reactions : Facilitating further functionalization of the oxetane ring.

The oxetane ring itself is known for its stability and reactivity, making it a valuable scaffold in drug design due to its metabolic stability and ability to serve as a hydrogen-bond acceptor.

Medicinal Chemistry Applications

The unique structure of this compound positions it as a promising candidate in medicinal chemistry. Its potential applications include:

  • Anticancer Agents : Oxetanes have been explored for their cytotoxic effects against various tumor cell lines.
  • Antimicrobial Activity : Similar compounds have shown efficacy against pathogens such as Helicobacter pylori.

The compound's ability to undergo ring-opening reactions allows for the development of diverse derivatives that may enhance its therapeutic profile .

Case Studies and Research Findings

A review of the literature reveals several key findings related to the biological activity of oxetanes, including:

  • Cytotoxicity Studies : Research has demonstrated that oxetanes can exhibit selective cytotoxicity towards tumor cells while sparing normal cells. For instance, derivatives similar to this compound have been tested against various human tumor cell lines, showing promising results .
  • Antimicrobial Efficacy : Some oxetane derivatives have demonstrated significant antimicrobial properties, suggesting that this compound may also possess similar activities against specific bacterial strains .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally related compounds is presented in the table below:

Compound NameStructureUnique Features
3-Chloromethyl-3-fluoroxetaneC4H6ClFContains chlorine instead of iodine; used in polymers.
2-Fluoro-2-(iodomethyl)oxiraneC4H7FISimilar epoxide structure; different reactivity profile.
2-Iodomethyl-2-methyloxiraneC5H9IMore stable due to methyl substitution; different applications.

This table illustrates how the specific combination of functional groups and ring structure in this compound may lead to distinct chemical behaviors and applications compared to its analogs.

Properties

IUPAC Name

3-fluoro-3-(iodomethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FIO/c5-4(1-6)2-7-3-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUZKLPBHBABDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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